molecular formula C14H10ClN3O2S B12180877 N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide

Cat. No.: B12180877
M. Wt: 319.8 g/mol
InChI Key: KYPLDNVPFGQZHC-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide typically involves the reaction of 2-chlorophenoxyacetic acid with 2,1,3-benzothiadiazole-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-4-yl)-2-(2-bromophenoxy)acetamide
  • N-(2,1,3-benzothiadiazol-4-yl)-2-(2-fluorophenoxy)acetamide
  • N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets. The presence of the chlorine atom may enhance its biological activity or alter its chemical properties compared to similar compounds.

Properties

Molecular Formula

C14H10ClN3O2S

Molecular Weight

319.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C14H10ClN3O2S/c15-9-4-1-2-7-12(9)20-8-13(19)16-10-5-3-6-11-14(10)18-21-17-11/h1-7H,8H2,(H,16,19)

InChI Key

KYPLDNVPFGQZHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=NSN=C32)Cl

Origin of Product

United States

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